molecular formula C22H15NO5 B6079830 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione

2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B6079830
M. Wt: 373.4 g/mol
InChI Key: UIQGQEXAPXEYGH-UHFFFAOYSA-N
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Description

2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione, also known as DMNFDI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMNFDI belongs to the family of indandione derivatives and has been studied extensively for its biological properties.

Mechanism of Action

2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been shown to exert its biological effects through various mechanisms. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been shown to possess several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Furthermore, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab and purified to high yield and purity. 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its biological properties, and several research articles have reported its synthesis and characterization. However, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has some limitations for lab experiments. It is a relatively new compound, and its biological properties are still being studied. Furthermore, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has not been extensively studied for its toxicity and pharmacokinetics, which are important factors for drug development.

Future Directions

There are several future directions for the study of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione. Further studies are needed to elucidate the mechanism of action of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione and its potential therapeutic applications. Additionally, studies are needed to determine the toxicity and pharmacokinetics of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione, which are important factors for drug development. Furthermore, studies are needed to optimize the synthesis of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione for high yield and purity. Overall, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has significant potential for the development of novel therapeutic agents, and further studies are needed to fully explore its biological properties.

Synthesis Methods

The synthesis of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is a multi-step process that involves the reaction of 2-acetylfuran with 2,5-dimethyl-4-nitrobenzaldehyde in the presence of a base to form the intermediate product. The intermediate product is then reacted with indene-1,3-dione in the presence of an acid catalyst to yield 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione. The synthesis of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been found to inhibit the growth of cancer cells in vitro and in vivo and has been proposed as a potential chemotherapeutic agent. Furthermore, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been shown to possess neuroprotective properties and has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-12-10-19(23(26)27)13(2)9-17(12)20-8-7-14(28-20)11-18-21(24)15-5-3-4-6-16(15)22(18)25/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQGQEXAPXEYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(2,5-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

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